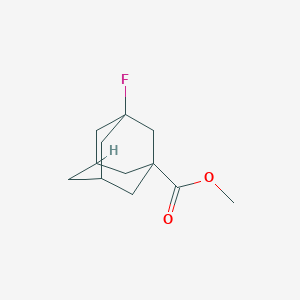

Methyl 3-fluoroadamantane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-fluoroadamantane-1-carboxylate” is a chemical compound with the CAS Number: 1426-93-3 . It has a molecular weight of 212.26 . The IUPAC name for this compound is methyl 3-fluoro-1-adamantanecarboxylate .

Molecular Structure Analysis

The Inchi Code for “Methyl 3-fluoroadamantane-1-carboxylate” is 1S/C12H17FO2/c1-15-10 (14)11-3-8-2-9 (4-11)6-12 (13,5-8)7-11/h8-9H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-fluoroadamantane-1-carboxylate” were not found, it’s known that adamantane derivatives undergo a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

“Methyl 3-fluoroadamantane-1-carboxylate” has a molecular weight of 212.26 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Synthesis and Derivatization

Methyl 3-fluoroadamantane-1-carboxylate serves as a building block for synthesizing various compounds. Enantiomerically pure versions of this compound were obtained and used to create new optically active adamantane compounds by substituting the fluorine atom with a phenyl group. This process demonstrates the compound's potential as a versatile precursor in synthesizing optically active substances (Aoyama & Hara, 2013).

Electrochemical Synthesis

In a notable study, methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for synthesizing 1-amino-3,5,7-trifluoroadamantane, was synthesized electrochemically from methyl adamantane-1-caroxylate. This method showcases the compound's role in creating medically significant adamantane derivatives (Monoi & Hara, 2012).

Investigation of Bridgehead Fluorine Substitution

Research on functionalized adamantanes has highlighted the impact of bridgehead fluorine substitution on adamantane's solution- and solid-state properties. The preparation of fluoroadamantane acids and amines, including fully fluorinated 3,5,7-trifluoroadamantane-1-carboxylic acid, was described, revealing significant insights into the structural and physicochemical modifications induced by fluorination (Jasys et al., 2000).

Facile Synthesis of Derivatives

The facile synthesis of 1-fluoro-3-(trifluoromethyl)adamantane, based on the fluorination of 3-hydroxyadamantane-1-carboxylic acid, showcases the compound's utility in creating diverse (trifluoromethyl)adamantane derivatives with various functional groups, indicating its versatility in organic synthesis (Zhyhadlo et al., 2017).

Propriétés

IUPAC Name |

methyl 3-fluoroadamantane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUXXEMJCBWDIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluoroadamantane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2783031.png)

![(2-(4-chlorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783037.png)

![(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B2783050.png)

![1-[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2783051.png)